Regioisomeric Differentiation: Side-Chain Position Distinguishes 1-(1-Methylazetidin-3-yl)ethan-1-amine from 2-Substituted Analogs
1-(1-Methylazetidin-3-yl)ethan-1-amine is a regioisomer of the more widely cataloged 2-(1-Methylazetidin-3-yl)ethan-1-amine. The key difference lies in the attachment point of the ethanamine chain: the target compound has the amine attached directly to the carbon at the 1-position of an ethyl group, while the comparator has the amine at the 2-position [1]. This changes the distance and geometry between the primary amine and the azetidine nitrogen, a critical factor in designing bidentate ligands or substrates for ring-forming reactions.
| Evidence Dimension | Molecular Connectivity (Regiochemistry) |
|---|---|
| Target Compound Data | Ethan-1-amine chain attached at 3-position of N-methylazetidine ring |
| Comparator Or Baseline | 2-(1-Methylazetidin-3-yl)ethan-1-amine: Ethan-1-amine chain attached at 3-position of N-methylazetidine ring |
| Quantified Difference | Qualitative difference in chemical structure leading to distinct topological polar surface area and molecular shape. |
| Conditions | N/A (Structural comparison) |
Why This Matters
Procuring the correct regioisomer is essential for maintaining the integrity of a synthetic sequence or the biological activity of a lead series.
- [1] Chemsrc. (2018). 2-(1-Methylazetidin-3-yl)ethan-1-amine (CAS: 1542210-23-0). View Source
